molecular formula C4H5N3O B15246517 Oxazole-4-carboximidamide

Oxazole-4-carboximidamide

Cat. No.: B15246517
M. Wt: 111.10 g/mol
InChI Key: RYJYRCLEAAGNMP-UHFFFAOYSA-N
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Description

Oxazole-4-carboximidamide is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazole-4-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of carboxylic acids, benzoin, and ammonium acetate in the presence of a catalyst can yield oxazole derivatives . Additionally, the use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, copper ferrite nanocomposites have been used as catalysts in the synthesis of oxazole derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of this compound with different aldehydes can yield various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to different biological effects. For example, oxazole derivatives have been shown to inhibit tubulin protein, inducing apoptosis in cancer cells . Additionally, the compound’s ability to form non-covalent interactions with biological molecules contributes to its diverse biological activities .

Comparison with Similar Compounds

Oxazole-4-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6)

InChI Key

RYJYRCLEAAGNMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C(=N)N

Origin of Product

United States

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